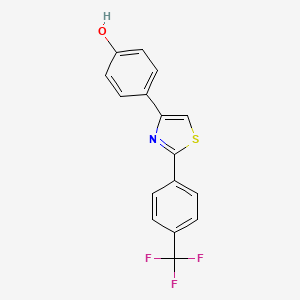

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol

Description

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol is a heterocyclic compound featuring a thiazole core substituted with a 4-(trifluoromethyl)phenyl group at position 2 and a phenol group at position 4. The thiazole ring provides a stable aromatic scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The phenol moiety contributes hydrogen-bonding capability, influencing solubility and biological interactions.

Properties

IUPAC Name |

4-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NOS/c17-16(18,19)12-5-1-11(2-6-12)15-20-14(9-22-15)10-3-7-13(21)8-4-10/h1-9,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOYHEITKBXVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring. The phenol group can be introduced through a subsequent substitution reaction .

Chemical Reactions Analysis

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the phenol group.

Coupling Reactions: The phenol group can participate in coupling reactions to form ethers or esters.

Scientific Research Applications

Thiazole derivatives are of interest in medicinal chemistry due to their wide range of pharmacological activities . Thiazole is a pharmacophore nucleus with various pharmaceutical applications, and its derivatives exhibit a wide range of biological activities .

Antimicrobial Applications of Thiazole Derivatives

Medicinal chemists are actively designing and developing antimicrobial agents with different modes of action to combat the increasing bacterial resistance, including multidrug-resistant strains of Staphylococcus aureus, Enterococcus sp., Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloeacae, and Candida sp. . There is a need for novel agents that target both sensitive and resistant strains with different modes of action .

Examples of Thiazole Derivatives with Antimicrobial Activity:

- 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives: These compounds were tested against Gram-positive, Gram-negative bacteria, and fungi. While their antibacterial activity was generally lower compared to reference drugs, some compounds showed slightly better activity against Gram-positive E. faecalis .

- Thiazole-phenylacetic acid derivatives: These derivatives have shown potent dual antimicrobial and anti-inflammatory activities. They were evaluated against S. aureus, Enterococcus faecalis, Listeria monocytogenes, K. pneumoniae, and E. coli. Some compounds exhibited good antibacterial activity, with one being equipotent to chloramphenicol against all bacteria tested .

- N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives: These compounds exhibited good antibacterial activity against Gram-positive (Enterococcus faecalis, S. aureus) and Gram-negative (Salmonella typhimurium) bacterial strains, as well as against fungal strains (C. albicans and C. krusei). Some compounds were more potent than spectinomycin against Gram-positive bacteria and showed significant inhibitory activity against S. typhimurium. One compound showed the highest activity against both Gram-positive bacteria and fungal species, even surpassing the reference antifungal drug fluconazole in activity .

Specific Thiazole-Containing Compounds:

- 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol: This compound can be used as a building block for synthesizing more complex molecules. It can undergo chemical reactions such as oxidation of the phenol group.

- 4-(2-methoxy-4-(trifluoromethyl)phenyl)-3-oxo-N-(thiazol-2-yl)-3,4-dihydro-2H benzo[b][1,4]oxazine-7-sulfonamide: This compound has a molecular weight of 485.5 g/mol and is identified by the PubChem CID 89761981 .

- 4-(2-cyano-4-(trifluoromethyl)phenyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide: This compound has a molecular weight of 466.5 g/mol and is identified by the PubChem CID 89761281 .

Mechanism of Action

The biological activity of 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol is primarily due to its ability to interact with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives

- DX-03-10 (4-(2-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole): Core: 1,2,3-Thiadiazole (vs. thiazole in the target compound). Substituents: Benzyloxy and trifluoromethyl groups. Key Differences: Thiadiazoles contain two nitrogen atoms in the ring, increasing electron deficiency compared to thiazoles. The benzyloxy group in DX-03-10 introduces steric bulk, which may reduce solubility compared to the phenol group in the target compound .

Triazole-Thione Derivatives ()

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]: Core: 1,2,4-Triazole-thione (vs. thiazole). Substituents: Sulfonyl and difluorophenyl groups. Key Differences: The triazole-thione tautomerism (evidenced by IR and NMR) introduces sulfur in different oxidation states, affecting redox properties.

Substituent Effects

Trifluoromethyl vs. Methyl Groups

- 2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole (): Substituents: 2-Methylphenyl (tolyl) and phenol. Molecular Weight: 267.346 g/mol (vs. ~323.3 g/mol estimated for the target compound). Key Differences: The methyl group in the tolyl substituent is less electron-withdrawing than trifluoromethyl, leading to lower lipophilicity and metabolic stability. This may reduce bioavailability in biological systems .

Ureido and Piperazine Derivatives ()

- Compounds 10d, 10e, 10f :

- Substituents : Ureido, piperazine, and ester groups.

- Molecular Weights : 514.2–548.2 g/mol.

- Key Differences : The ureido group enhances hydrogen-bonding capacity, while the piperazine moiety improves water solubility. These modifications are associated with anti-tumor activity, as seen in indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .

Functional Group Impact

Phenol vs. Ester/Methanone Groups

- [2-(2-AMINO-PHENYL)-THIAZOL-4-YL]-METHANOL (): Functional Groups: Methanol and aminophenyl. Key Differences: The methanol group offers hydroxyl-mediated solubility but lacks the acidity of phenol (pKa ~10 vs. ~7 for methanol), reducing hydrogen-bonding strength. The aminophenyl group may enhance interactions with nucleic acids or enzymes .

- (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone (): Functional Groups: Imino and methanone. Key Differences: The methanone group introduces a strong electron-withdrawing effect, while the imino group enables tautomerism.

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving halogenation and nucleophilic substitution. For example, coupling a phenol-substituted thiazole with a trifluoromethylphenyl halide .

- Spectral Characterization: The phenol group’s IR absorption (~3300 cm⁻¹) and the trifluoromethyl group’s ¹⁹F-NMR signal (~-60 ppm) would distinguish it from analogues like DX-03-10 .

Biological Activity

The compound 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol , also known by its CAS number 1421263-30-0 , has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research studies.

- Molecular Formula : C16H13F3N2OS

- Molecular Weight : 321.32 g/mol

- CAS Number : 1421263-30-0

- Physical State : Solid

Structural Characteristics

The compound features a thiazole ring substituted with a trifluoromethyl group and a phenolic moiety, which may contribute to its biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various pathogens. For instance, a study demonstrated that derivatives of thiazole compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis, with some compounds showing lower IC50 values than standard treatments .

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| 7f | 11.1 ± 1.8 | 0.09 |

This table illustrates the comparative efficacy of synthesized thiazole derivatives, suggesting that modifications to the phenolic structure can enhance antimicrobial activity.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases . The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Activity

Emerging evidence suggests that thiazole-based compounds may exhibit anticancer properties. A study conducted on various cancer cell lines revealed that certain derivatives of thiazole significantly inhibited cell proliferation and induced apoptosis in cancer cells . The proposed mechanism involves the activation of caspase pathways and the induction of cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Interaction : It might interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

- Oxidative Stress Modulation : Some studies suggest that it can modulate oxidative stress levels within cells, contributing to its anti-inflammatory and anticancer effects .

Study on Antitubercular Activity

A notable case study involved the synthesis and evaluation of various thiazole derivatives against Mycobacterium tuberculosis. The study highlighted that certain modifications to the thiazole structure significantly improved antimicrobial potency compared to traditional drugs .

Evaluation of Cytotoxicity

In another study focused on anticancer activity, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, supporting its potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)phenol, and what yields are typically achieved?

Methodological Answer:

The compound is synthesized via condensation reactions between substituted thiazole precursors and phenolic derivatives. For example, hydrazinyl-thiazole intermediates are formed by reacting dicyclopropylmethylene hydrazine with 4-(trifluoromethyl)phenyl-substituted thiazoles, achieving yields between 37% and 99% depending on substituents and reaction conditions . Another approach involves coupling 4-(trifluoromethyl)phenyl-thiazole with phenol derivatives under acidic or basic catalysis, as seen in the synthesis of structurally similar compounds with yields around 45–70% . Key steps include refluxing in ethanol or dichloromethane, followed by purification via column chromatography.

Basic: What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.6–8.3 ppm) and thiazole ring signals (δ 8.35 ppm for thiazole-CH) to confirm substituent positions .

- ESI-HRMS : Validate molecular ion peaks (e.g., m/z 446.1 [M + Na]+) to ensure agreement between calculated and experimental masses .

- Melting Point Analysis : Compare observed values (e.g., 144–145°C for analogs) with literature data to assess purity .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Use personal protective equipment (gloves, goggles) due to potential irritancy, as inferred from safety data of structurally related thiazoles .

- Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to enhance condensation efficiency, as demonstrated in hydrazinyl-thiazole syntheses achieving >95% yields .

- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to increase reaction rates, as seen in analogous thiazole syntheses .

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions, improving purity .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for trifluoromethyl and thiazole protons .

- X-ray Crystallography : Resolve ambiguities by comparing experimental data with crystal structures of related compounds (e.g., 4-phenylthiazole derivatives) .

- Isotopic Labeling : Introduce deuterated analogs to clarify splitting patterns in complex spectra .

Advanced: What structure-activity relationship (SAR) insights exist for modifying the thiazole and phenol moieties to enhance biological activity?

Methodological Answer:

- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position enhances antifungal activity, as shown in dicyclopropyl-thiazole derivatives .

- Phenol Substitutions : Adding methoxy or nitro groups to the phenol ring improves anticancer activity by increasing cellular uptake, as demonstrated in benzoyl-thiazole analogs .

- Hybrid Scaffolds : Combine with triazolothiadiazoles to exploit dual mechanisms, as seen in compounds with IC50 values <10 μM .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., CYP450 enzymes) .

- QSAR Models : Correlate logP values (calculated via ChemDraw) with bioavailability data from analogs to prioritize hydrophobic derivatives .

- MD Simulations : Assess stability of thiazole-phenol conformers in lipid bilayers to optimize membrane permeability .

Advanced: What strategies validate the reproducibility of analytical methods (e.g., HPLC) for quantifying this compound in biological matrices?

Methodological Answer:

- Column Calibration : Use C18 columns with acetonitrile/water gradients (70:30 v/v) and UV detection at 254 nm, achieving retention times <5 min .

- Spike-and-Recovery Tests : Validate accuracy (>95%) by spiking known concentrations into plasma or liver microsomes .

- Interlab Cross-Validation : Compare results across labs using standardized protocols, as done for thiazole-based antifungals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.